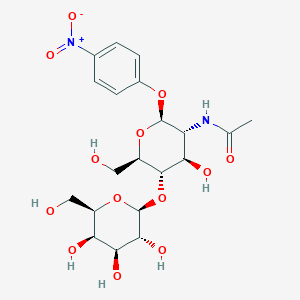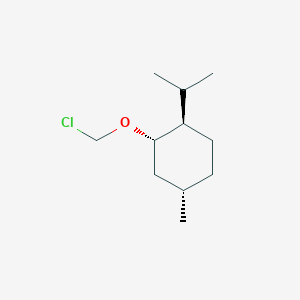
2-O-Alil-4,6-O-bencilideno-α-D-manopiranósido de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate derivative. It is a methylated form of mannopyranoside, which is a type of sugar molecule. This compound is characterized by the presence of an allyl group at the 2-O position and a benzylidene group at the 4,6-O positions of the mannopyranoside ring. The molecular formula of this compound is C17H22O6, and it has a molecular weight of 322.35 g/mol .
Aplicaciones Científicas De Investigación
Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and as a substrate for glycosylation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mecanismo De Acción
Target of Action
Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate synthesized from mannose and allyl bromide It is known to have a significant propensity for studying various ailments, including diabetes and cancer .
Mode of Action
It is a monosaccharide with a linear structure that contains an allyl group at C2 and a benzylidene group at C4 . This structure may interact with its targets, leading to changes that contribute to its bioactivity.
Biochemical Pathways
Given its potential use in studying diabetes and cancer , it may be involved in pathways related to glucose metabolism and cell proliferation.
Result of Action
Given its potential use in studying diabetes and cancer , it may influence processes such as glucose uptake and cell proliferation.
Análisis Bioquímico
Biochemical Properties
Molecular Mechanism
It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .
Temporal Effects in Laboratory Settings
It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .
Dosage Effects in Animal Models
Metabolic Pathways
It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .
Transport and Distribution
It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .
Subcellular Localization
It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups, followed by selective functionalization. The process begins with the protection of the 4,6-hydroxyl groups using benzaldehyde to form a benzylidene acetal. The 2-hydroxyl group is then allylated using allyl bromide in the presence of a base such as sodium hydride. Finally, the remaining hydroxyl groups are methylated using methyl iodide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The allyl group can undergo oxidation to form an epoxide or an aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Epoxides: Formed from the oxidation of the allyl group.
Benzyl Derivatives: Formed from the reduction of the benzylidene group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a glucopyranoside ring instead of mannopyranoside.
Methyl 2-O-Allyl-4,6-O-benzylidene-beta-D-mannopyranoside: Similar structure but with a beta configuration instead of alpha.
Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: Similar structure but with benzyl groups at all hydroxyl positions.
Uniqueness: Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to the specific positioning of the allyl and benzylidene groups, which confer distinct chemical reactivity and biological activity. The alpha configuration also influences its interaction with enzymes and proteins, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOXWCQWDJWNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside in the synthesis of complex carbohydrates?
A1: Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a protected building block in the step-wise synthesis of oligosaccharides []. The allyl and benzylidene groups act as temporary protecting groups, allowing for selective reactions at other hydroxyl groups on the sugar molecule. This compound is specifically utilized in the synthesis of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-d-mannopyranoside and related mannobiosides, which are important for understanding biological processes involving carbohydrates.
Q2: What characterization data supports the successful synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside?
A2: The abstract mentions that the compound was prepared in a 90% yield, suggesting a successful and efficient synthesis []. While the abstract doesn't provide specific spectroscopic data, it highlights that complete 1H-n.m.r. spectral assignments were obtained for the final synthesized oligosaccharides []. This implies that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were likely employed to confirm the structure and purity of the synthesized compounds, including Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside, throughout the synthesis process.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)











